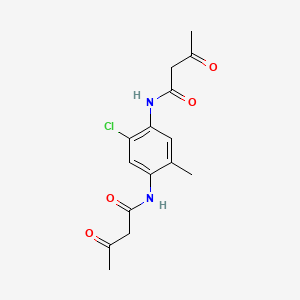![molecular formula C12H14F3N B1588895 4-[2-(Trifluoromethyl)phenyl]piperidine CAS No. 308823-90-7](/img/structure/B1588895.png)
4-[2-(Trifluoromethyl)phenyl]piperidine
Descripción general
Descripción
“4-[2-(Trifluoromethyl)phenyl]piperidine” is an organic compound that belongs to the class of phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives was achieved via nucleophilic substitution reactions of TFMP by N-alkylation .Molecular Structure Analysis
The molecular formula of “4-[2-(Trifluoromethyl)phenyl]piperidine” is C12H14F3N . The InChI code is 1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H .Physical And Chemical Properties Analysis
“4-[2-(Trifluoromethyl)phenyl]piperidine” is a yellow solid . Its molecular weight is 265.71 .Aplicaciones Científicas De Investigación
Serotonin Uptake Inhibition : A study by Corey, Reichard, and Sarshar (1993) synthesized a molecule approximating a superposition of the enantiomers of fluoxetine, which includes a 4-phenyl-4-(p-trifluoromethylphenoxy)piperidine structure. This molecule was found to be more active than its counterparts as an inhibitor of serotonin uptake (Corey, Reichard, & Sarshar, 1993).
Anti-Tuberculosis Activity : Research by Souza et al. (2013) on crystal structures of various trifluoromethylquinolines, including derivatives with a piperidine ring, showed activity against multidrug-resistant tuberculosis strains. The study focused on the molecular conformations and their potential correlation with anti-TB activity (Souza, Gonçalves, Wardell, & Wardell, 2013).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. They identified a compound with a trifluoromethyl group essential for high potency and P450 selectivity, offering insights into its potential application in various disease models (Thalji et al., 2013).
Anti-Neoplastic Activity : A study by Arul and Smith (2016) evaluated the anti-cancer activity of a triazole derivative including a piperidinyl group against tumor-induced mice. The results supported its anticancer activity, providing a basis for further exploration in cancer treatment (Arul & Smith, 2016).
Local Anesthetic Action : Igarashi, Sato, Hamada, and Kawasaki (1983) studied the local anesthetic action of 4-phenylpiperidine derivatives. They found strong infiltration anesthetic action in these compounds, highlighting their potential in medical applications (Igarashi, Sato, Hamada, & Kawasaki, 1983).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1992) synthesized 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives showing potent anti-acetylcholinesterase activity. This study contributes to understanding the therapeutic potential of these compounds in treating diseases related to acetylcholine deficiency, like Alzheimer's (Sugimoto et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQOXAWVPAOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465109 | |
| Record name | 4-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)phenyl]piperidine | |
CAS RN |
308823-90-7 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308823-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



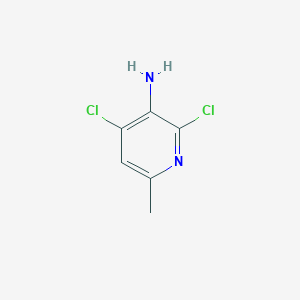
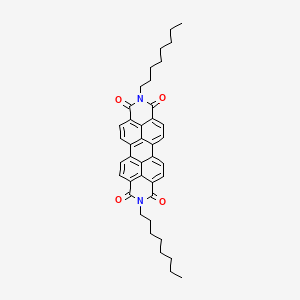
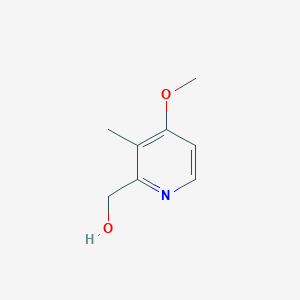
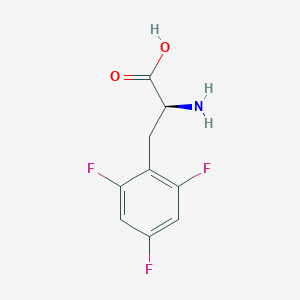
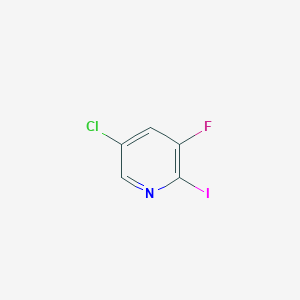
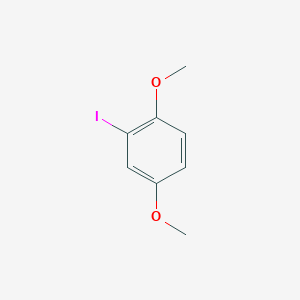
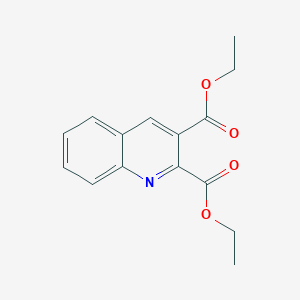
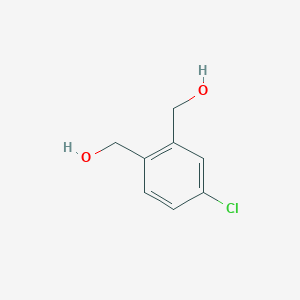
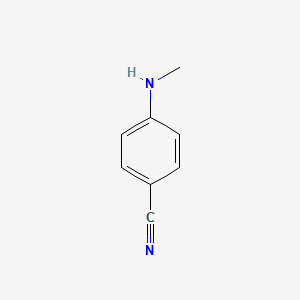
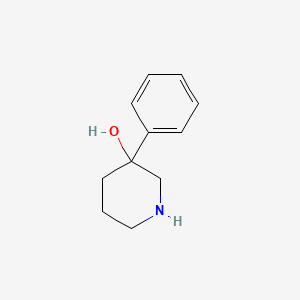

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

